molecular formula C5H9NO3 B3254587 (R)-5-(Methoxymethyl)oxazolidin-2-one CAS No. 241139-32-2

(R)-5-(Methoxymethyl)oxazolidin-2-one

Cat. No. B3254587
CAS RN: 241139-32-2
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-SCSAIBSYSA-N
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Description

“®-5-(Methoxymethyl)oxazolidin-2-one” is a derivative of oxazolidin-2-one . Oxazolidinones represent an important class of synthetic antibiotic agents . They are used in the treatment of infections by susceptible strains of aerobic Gram-positive bacteria .


Synthesis Analysis

The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .


Chemical Reactions Analysis

The chemical reactions involving oxazolidin-2-one derivatives involve the incorporation of CO2 into the molecule . The reaction begins with the cycloaddition of CO2 to aziridine derivatives . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .

Future Directions

The future directions for the research and development of oxazolidin-2-one derivatives could involve exploring their potential as antibiotic agents . Additionally, the synthesis of these compounds could be further optimized, for example, by developing more efficient catalysts or by exploring other reaction conditions .

properties

IUPAC Name

(5R)-5-(methoxymethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-8-3-4-2-6-5(7)9-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOARDLJYIUVLJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Urethane (10.0 g, 113 mmol) was dissolved in N,N-dimethylformamide (40 ml), and thereto were added sodium methoxide (409 mg, 7.57 mmol) and 4-methoxymethyl-1,3-dioxolan-2-one (10.0 g, 75.7 mmol), in order. The mixture was stirred for 80 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was purified by silica gel chromatography to give the subject 5-methoxymethyloxazolidin-2-one (4.3 g, yield 43.3%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Urethane (10.0 g, 113 mmol) was dissolved in N,N-dimethylformamide (40 ml), and thereto were added potassium carbonate (20.8 g, 151 mmol) and 4-methoxymethyl-1,3-dioxolan-2-one (10.0 g, 75.7 mmol), in order. The mixture was stirred for 100 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was purified by silica gel chromatography give the subject 5-methoxymethyloxazolidin-2-one (2.3g, yield 23.1%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Urethane (82.4 g, 0.925 mol) was dissolved in dimethyl sulfoxide (400 mL), and thereto were added potassium fluoride (48.8 g, 0.841 mol) and 4-methoxymethyl-1,3-dioxolan-2-one (111 g, 0.841 mol), in order. The mixture was stirred for 77 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was purified by distillation to give the subject 5-methoxymethyloxazolidin-2-one (76.0 g, yield 68.9%).
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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